REACTION_CXSMILES
|
ClC(Cl)(Cl)[C:3]([C:5]1[NH:6][CH:7]=[C:8]([Cl:10])[CH:9]=1)=[O:4].[NH4+:13]>C1COCC1>[Cl:10][C:8]1[CH:9]=[C:5]([C:3]([NH2:13])=[O:4])[NH:6][CH:7]=1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1NC=C(C1)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 51.88 mmol | |
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |